4-Bromo-2-fluorocinnamic acid
Overview
Description
4-Bromo-2-fluorocinnamic acid is a halogenated cinnamic acid derivative that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss 4-bromo-2-fluorocinnamic acid, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 4-bromo-2-fluorocinnamic acid.
Synthesis Analysis
The synthesis of related halogenated aromatic compounds often involves regioselective methods and metal-catalyzed reactions. For instance, the preparation of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is described as a regioselective metal-free process . Similarly, the synthesis of highly functionalized 4-bromopyridines through fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes is another example of the sophisticated techniques used in the synthesis of bromo-fluoro aromatic compounds . These methods could potentially be adapted for the synthesis of 4-bromo-2-fluorocinnamic acid.
Molecular Structure Analysis
The crystal structure landscape of halogenated cinnamic acids has been explored, with studies showing that doping with different substituents can lead to new crystal structures . This suggests that the molecular structure of 4-bromo-2-fluorocinnamic acid could also exhibit polymorphism and form solid solutions with other structurally similar compounds, influenced by π-π interactions, weak hydrogen bonds, and halogen bonds.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds is often leveraged in various chemical transformations. For example, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides has been demonstrated, which could be relevant to the transformation of intermediates in the synthesis of 4-bromo-2-fluorocinnamic acid . Additionally, the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid by activated sludge microorganisms indicates that halogenated cinnamic acids can undergo environmental degradation, which may be relevant for the disposal and environmental impact of 4-bromo-2-fluorocinnamic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms, which can affect their reactivity and interactions. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction and subsequent reactions that highlight the reactivity of the bromo and fluoro substituents . The development of fluorogenic reagents for carboxylic acids also underscores the importance of understanding the reactivity of halogenated compounds in analytical applications .
Scientific Research Applications
Bioaugmentation in Waste Treatment
4-Fluorocinnamic acid (4-FCA), closely related to 4-Bromo-2-fluorocinnamic acid, has been studied for its role in waste treatment. In one study, a rotating biological contactor (RBC) was used to treat shock loadings of 4-FCA. This study demonstrated the potential for bioaugmentation in managing waste streams containing fluorinated compounds (Amorim et al., 2013).
Aerobic Biotransformation in Wastewater Treatment
Another research focus has been on the aerobic biotransformation of 4-FCA using non-acclimated industrial activated sludge. This study is significant for understanding how such compounds behave in biological wastewater treatment plants (Freitas dos Santos et al., 2004).
Synthesis Applications
4-Bromo-2-fluorocinnamic acid is also relevant in synthetic applications. A study explored synthesizing methyl 4-fluorocinnamate, an important compound in asymmetric dihydroxylation and aminohydroxylation, from 4-fluorocinnamic acid (Si, 2004).
Biodegradation and Environmental Impact
Research has also been conducted on the biodegradation of 4-FCA. Strains of bacteria capable of degrading 4-FCA have been isolated, indicating the potential for bioremediation of environments contaminated with this compound (Yu, 2013).
Biodegradation Monitoring Techniques
The biodegradation of 4-FCA has been monitored using membrane inlet mass spectrometry (MIMS), showcasing an alternative method for analyzing the biodegradation of semi-volatile organic compounds (Creaser et al., 2002).
Biodegradation by Bacterial Consortia
A study highlighted the complete biodegradation of 4-FCA by a consortium of bacterial strains, which utilized the compound for growth under aerobic conditions (Hasan et al., 2010).
Mineralization by Bacterial Strains
Another study focused on the mineralization of 4-FCA by a bacterial strain capable of using it as the sole carbon source, highlighting the potential for environmental cleanup of fluorinated organic compounds (Amorim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGKQYKYNDYMU-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorocinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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